molecular formula C20H16Cl2N2OS B2630274 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338960-63-7

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2630274
CAS No.: 338960-63-7
M. Wt: 403.32
InChI Key: WFSLDCFWEJNBSH-WYMPLXKRSA-N
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Description

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a versatile chemical compound known for its unique properties and functional groups. This compound has garnered attention in various scientific research fields, including pharmaceuticals, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the nicotinaldehyde derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the formation of the oxime group using hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Catalysis: Acts as a catalyst in organic reactions due to its unique functional groups.

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde
  • O-(2,4-dichlorobenzyl)oxime

Uniqueness

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to its combined functional groups, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSLDCFWEJNBSH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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